molecular formula C10H9NO4 B1346084 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid CAS No. 20068-43-3

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid

Cat. No.: B1346084
CAS No.: 20068-43-3
M. Wt: 207.18 g/mol
InChI Key: MRFMUNPHRJEAPP-UHFFFAOYSA-N
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Description

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid typically involves the reaction of an amino phenol with a suitable acylating agent. One common method is the reaction of 2-aminophenol with chloroacetic acid under basic conditions to form the benzoxazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzoxazine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid involves its interaction with specific molecular targets within cells. It can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This compound can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 2H-1,3-Benzoxazine-3(4H)-acetamide, 2-oxo-
  • alpha-Benzyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide
  • 2H-1,3-Benzoxazine-3(4H)-acetamide, 2-thioxo-

Comparison: 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid is unique due to its acetic acid functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, the presence of the acetic acid group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets. In contrast, compounds like 2H-1,3-Benzoxazine-3(4H)-acetamide, 2-oxo- and alpha-Benzyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide have different substituents that influence their chemical properties and applications.

Properties

IUPAC Name

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)6-11-5-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFMUNPHRJEAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173889
Record name 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20068-43-3
Record name 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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